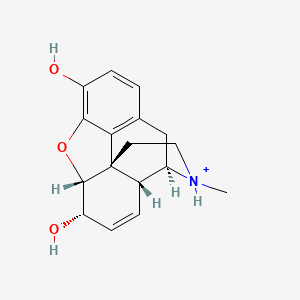

Morphine(1+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20NO3+ |

|---|---|

Molecular Weight |

286.34 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol |

InChI |

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/p+1/t10-,11+,13-,16-,17-/m0/s1 |

InChI Key |

BQJCRHHNABKAKU-KBQPJGBKSA-O |

Isomeric SMILES |

C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O |

Canonical SMILES |

C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Morphine(1+)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of the protonated form of morphine, Morphine(1+). This cationic species is of significant pharmacological importance as it is the predominant form at physiological pH and the active entity that interacts with opioid receptors. This document details its structural characteristics, physicochemical parameters, and the experimental methodologies used for their determination. Furthermore, it elucidates the key signaling pathways initiated upon its binding to the µ-opioid receptor.

Chemical and Physical Properties

Morphine(1+) is the conjugate acid of morphine, formed by the protonation of the tertiary amine nitrogen.[1] This protonation is crucial for its biological activity, as the positively charged nitrogen forms a key ionic interaction with the µ-opioid receptor.[2]

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₀NO₃⁺ | [3] |

| Molecular Weight | 286.35 g/mol | Calculated |

| Appearance | White crystalline powder (as salts) | [4] |

| Taste | Bitter | [4] |

Acid-Base Properties

The pKa of the tertiary amine in morphine is a critical parameter influencing its ionization state at different physiological pH values.

| Method | pKa Value | Conditions | Source |

| Potentiometric Titration | 7.9 | Aqueous medium, 25 ±0.5oC | [5] |

| Computational | 8.0 | M06-2X/aug-cc-pVDZ//SMD level of theory | [6] |

| Experimental (General) | 8.21 | Not specified | [7] |

| PubChem | 7.9 | Not specified | [5] |

Solubility

The solubility of morphine is highly dependent on its salt form, with the salts being significantly more water-soluble than the free base.[8]

| Salt Form | Solubility | Source |

| Morphine (free base) | Sparingly soluble in water | [8] |

| Morphine Hydrochloride | Soluble in water | [8] |

| Morphine Sulfate | Soluble in water (~300 times more than free base) | [8] |

Spectroscopic Properties

| Spectroscopy Type | Key Features | Source |

| UV Spectroscopy | UV maximum in acid: 285 nm; in alkali: 298 nm | [9] |

| ¹H NMR (in D₂O) | Complex spectrum with distinct peaks for aromatic and aliphatic protons. | [10] |

| ¹³C NMR (in D₂O) | Signals between 20 and 50 ppm assigned to various carbon atoms in the structure. | [11] |

Structural Properties of Protonated Morphine

The crystal structure of morphine hydriodide dihydrate reveals a T-shaped molecule. The protonated tertiary amine is a key feature for receptor interaction.[12]

| Structural Parameter | Description | Source |

| Overall Shape | Approximately T-shaped | [12] |

| Ring Conformation | Rings I and II and the oxide ring are nearly planar. Ring III and the ethanamine ring are in a second plane at a right angle to the first. | [12] |

| Piperidine Ring (E) | Chair conformation | [13] |

| Interaction with µ-Opioid Receptor | The protonated nitrogen atom forms an ionic bond with Asp147 of the receptor. Hydrogen bonds are formed between the hydroxyl groups of morphine and Tyr150 and Lys235 of the receptor. | [2] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of a morphine salt with a standardized solution of a strong base and monitoring the pH change.

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the morphine salt (e.g., morphine hydrochloride) in deionized water.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

-

Titration:

-

Place 20 mL of the 1 mM morphine salt solution into a beaker with a magnetic stirrer.

-

Add KCl solution to maintain a constant ionic strength.

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

-

Titrate the solution with 0.1 M NaOH, adding small increments (0.1-0.5 mL) and recording the pH after each addition until the pH reaches 12.0-12.5 and stabilizes.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or by plotting the first or second derivative).

-

The pKa is equal to the pH at the half-equivalence point.

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of µ-Opioid Receptor Binding Affinity by Competitive Binding Assay

This assay determines the affinity of morphine for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology: [15]

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human µ-opioid receptor (e.g., CHO-K1 cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competitive Binding:

-

In a series of tubes, add a constant concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO).

-

Add increasing concentrations of unlabeled morphine.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification:

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the morphine concentration.

-

Determine the IC₅₀ value (the concentration of morphine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) for morphine using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Competitive Binding Assay.

Signaling Pathways

Upon binding of Morphine(1+) to the µ-opioid receptor (a G-protein coupled receptor), two primary signaling pathways are initiated: the G-protein pathway, which is responsible for the analgesic effects, and the β-arrestin pathway, which is implicated in some of the adverse effects and tolerance.[12]

G-Protein Signaling Pathway

The "classical" signaling pathway involves the activation of inhibitory G-proteins (Gi/o).

Caption: Morphine-Induced G-Protein Signaling Pathway.

β-Arrestin Signaling Pathway

The "non-classical" pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the activation of other signaling cascades.

Caption: Morphine-Induced β-Arrestin Pathway.

References

- 1. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How does Narcan work? [dornsife.usc.edu]

- 3. Morphine Hydrochloride | C17H20ClNO3 | CID 5464110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. news-medical.net [news-medical.net]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.gla.ac.uk [chem.gla.ac.uk]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. zenodo.org [zenodo.org]

- 14. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural and Conformational Properties of Protonated Morphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of morphine in its biologically active protonated state. Understanding these characteristics is fundamental to comprehending its mechanism of action, designing novel opioid analgesics, and developing strategies to mitigate adverse effects. This document synthesizes data from crystallographic studies, computational modeling, and spectroscopic analyses to present a detailed molecular portrait of protonated morphine.

Protonation and Physicochemical Properties

Morphine is a weak base containing a tertiary amine that is the primary site of protonation.[1][2] The pKa of this amine group is a critical determinant of its ionization state at physiological pH. At a pH of 7.4, which is typical for healthy tissues, morphine exists predominantly in its protonated, cationic form.[2][3] This protonation is essential for its interaction with the μ-opioid receptor (MOR).[3][4] In the lower pH environment of inflamed tissues (pH 6.0-6.5), the proportion of protonated morphine is even higher.[2][4]

| Property | Reported Value | Method |

| pKa (Tertiary Amine, N17) | 8.0 | Computational (M06-2X/aug-cc-pVDZ//SMD)[5] |

| pKa | ~8.0 | Experimental[6] |

| pKa | 8.08 (at 35°C) | Solubility-based[7] |

| pKa | 8.21 | Not Specified[8] |

| pKa1 (N17, ring D) | 8.31 | Not Specified[1] |

| pKa2 (Phenol, ring A) | 9.51 | Not Specified[1] |

Table 1: Physicochemical Properties of Morphine. This table summarizes the reported pKa values for morphine's tertiary amine, highlighting the consensus that it is largely protonated at physiological pH.

Conformational Analysis

The rigid pentacyclic structure of morphine still allows for significant conformational flexibility, primarily related to the orientation of the N-methyl group and the two hydroxyl groups.[1] In its protonated form, known as morphinum, this flexibility can result in numerous low-energy conformers coexisting in solution.[1][9]

Key Conformational Variables:

-

N-Methyl Group Orientation: The methyl group on the nitrogen (N17) can exist in either an equatorial or an axial position. Computational studies indicate a preference for the equatorial conformer, but the axial form is not significantly higher in energy and is readily accessible.[9] The energy barrier for nitrogen inversion is low enough to be accessible at room temperature.[9]

-

Hydroxyl Group Rotamers: The orientation of the phenolic hydroxyl group at C3 and the alcoholic hydroxyl group at C6 gives rise to multiple rotamers.[1]

Quantum calculations have shown that for protonated morphine (morphinum), as many as 12 distinct conformers can exist as minima on the potential energy surface, with many coexisting within a small energy range in aqueous solution.[9] This conformational diversity is believed to be a key factor in its interaction with opioid receptors.[9]

| Conformer Feature | Dihedral Angle | Typical Value (°) | Notes |

| C3-OH Orientation | ω' (C4–C3–O–H) | ~0 (syn) or ~180 (anti) | The syn conformation can form a hydrogen bond with the ether oxygen of the E ring.[1] |

| C6-OH Orientation | ω (C5–C6–O–H) | ~+45 (g+) | The deviation from a perfect +60° is due to a stabilizing intramolecular hydrogen bond with the ether oxygen of the E ring.[1] |

| C6-OH Orientation | ω (C5–C6–O–H) | ~-170 (anti) | A higher energy conformer.[1] |

| C6-OH Orientation | ω (C5–C6–O–H) | ~-60 (g-) | Observed in morphinum conformers.[1] |

Table 2: Key Dihedral Angles in Protonated Morphine Conformers. This table outlines the critical dihedral angles that define the major conformers of morphinum, based on computational studies.[1]

Structural Properties from X-Ray Crystallography

X-ray diffraction studies of morphine salts, such as morphine hydrochloride anhydrate, provide precise data on the solid-state structure of the protonated molecule.[1] These studies confirm the overall T-shaped molecular structure and provide accurate measurements of bond lengths and angles. The conformation observed in the crystal structure of morphine hydrochloride reveals an equatorial methyl group and a syn conformation for the phenolic OH group, which engages in a hydrogen bond with the ether oxygen of the E ring.[1]

| Parameter | Value | Crystal System | Reference |

| Formula | C₁₇H₁₉NO₃ | Orthorhombic | [10] |

| a | 7.6989 (10) Å | Orthorhombic | [10] |

| b | 12.737 (4) Å | Orthorhombic | [10] |

| c | 13.740 (4) Å | Orthorhombic | [10] |

| Volume | 1347.4 (6) ų | Orthorhombic | [10] |

| Z | 4 | Orthorhombic | [10] |

Table 3: Crystallographic Data for a Stable Polymorph of Morphine. The data, collected at 173 K, provides the unit cell dimensions for a stable orthorhombic form of morphine.[10]

Studies comparing room-temperature data with low-temperature (25 K) data show that bond lengths appear approximately 1% larger at lower temperatures due to reduced thermal motion.[11]

Interaction with the μ-Opioid Receptor (MOR)

The biological activity of morphine is mediated through its binding to the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] The protonated state of morphine is critical for establishing the key interactions within the MOR binding pocket that are necessary for receptor activation.[3][12]

Key Binding Interactions:

-

Ionic Bond: The most crucial interaction is an ionic bond (salt bridge) between the positively charged nitrogen of morphine's protonated tertiary amine and the negatively charged carboxylate group of the Aspartate 147 (Asp3.32) residue in the receptor.[3][13][14] This interaction is considered essential for MOR activation.[3]

-

Hydrogen Bonding: The proton on the tertiary amine can also act as a hydrogen bond donor to the same Asp147 residue.[3][12] Additionally, the phenolic hydroxyl group of morphine engages in a water-mediated hydrogen bond network with residues such as Histidine 297 (His6.52) and Tyrosine 148 (Tyr3.33).[13][14]

-

Pi-Cation Interaction: A pi-cation interaction has been identified between the protonated amine of morphine and the aromatic ring of the Tyrosine 148 (Tyr3.33) residue.[3][12]

-

Hydrophobic Interactions: The rigid carbon skeleton of morphine engages in multiple hydrophobic interactions with nonpolar residues within the binding pocket, further stabilizing the complex.[14]

Figure 1: Key binding interactions of protonated morphine within the μ-opioid receptor pocket.

Downstream Signaling Pathway

Activation of the MOR by protonated morphine initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi/o).[2][6] This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the inhibition of voltage-gated calcium channels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][6] The net effect is a hyperpolarization of the neuronal membrane, which reduces neuronal excitability and inhibits the release of nociceptive neurotransmitters like glutamate and substance P.[6]

Figure 2: Downstream signaling cascade following MOR activation by protonated morphine.

Experimental Methodologies

The structural and conformational properties of protonated morphine have been elucidated through a combination of computational and experimental techniques.

Computational Modeling:

-

Protocol: Quantum mechanics calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are widely used.[1][9]

-

Structure Building: The initial 3D structure of morphine is built.

-

Conformational Search: A systematic search is performed to identify all possible conformers arising from rotations around flexible bonds (e.g., N-methyl, hydroxyl groups).

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. Common DFT functionals include B3LYP, PBE0, and M06-2X, paired with basis sets like cc-pVTZ or aug-cc-pVDZ.[1][4][9]

-

Solvent Effects: To simulate physiological conditions, the effect of water as a solvent is included using continuum models like the SMD (Solvation Model based on Density) model.[1][9]

-

Energy Calculation: The relative energies of all optimized conformers are calculated to determine their populations at a given temperature.

-

pKa Calculation: Theoretical pKa values are determined by calculating the Gibbs free energy of the amine deprotonation reaction in an aqueous phase (ΔG°aq).[3][4]

-

Figure 3: A generalized workflow for the computational analysis of morphine.

X-Ray Crystallography:

-

Protocol: This technique determines the precise atomic arrangement in a crystalline solid.

-

Crystallization: A salt of morphine (e.g., morphine hydrochloride) is crystallized from a suitable solvent to obtain a single, high-quality crystal.

-

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[10]

-

pKa Determination via Solubility:

-

Protocol: This experimental method determines pKa based on changes in solubility with pH.[7]

-

Solubility Measurement: The intrinsic solubility of the free base form of morphine is measured at a high pH where the molecule is un-ionized.

-

Saturated Solutions: Saturated solutions of morphine are prepared across a range of intermediate pH values.

-

Concentration Analysis: The total drug concentration in each saturated solution is measured (e.g., via HPLC or gas chromatography).

-

Calculation: The dissociation constant (and thus the pKa') is calculated from the intrinsic solubility and the pH-dependent solubility data.[7]

-

Conclusion

The biological activity of morphine is intrinsically linked to the structural and conformational properties of its protonated form. The pKa of its tertiary amine ensures that it is predominantly cationic at physiological pH, a prerequisite for the critical ionic interaction with Asp147 in the μ-opioid receptor. While possessing a rigid core, protonated morphine exhibits significant conformational flexibility, particularly in its N-methyl and hydroxyl substituents, resulting in a dynamic ensemble of low-energy structures in solution. This conformational landscape, coupled with its specific three-dimensional structure, allows for high-affinity and stereoselective binding to the MOR, initiating the downstream signaling cascade that ultimately produces analgesia. A thorough understanding of these molecular-level details, derived from both computational and experimental methods, is indispensable for the rational design of next-generation opioids with improved therapeutic profiles.

References

- 1. Conformational complexity of morphine and morphinum in the gas phase and in water. A DFT and MP2 study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02992E [pubs.rsc.org]

- 2. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational design of β-fluorinated morphine derivatives for pH-specific binding - American Chemical Society [acs.digitellinc.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Conformational complexity of morphine and morphinum in the gas phase and in water. A DFT and MP2 study [agris.fao.org]

- 10. Stable polymorph of morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.gla.ac.uk [chem.gla.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Analgesia: A Technical Guide to the Synthesis and Characterization of Morphine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of morphine derivatives, compounds that form the bedrock of modern pain management. This document details the core chemical modifications of the morphine scaffold, provides explicit experimental protocols for the synthesis of key derivatives, and outlines the analytical techniques essential for their structural elucidation and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel analgesics and other opioid-related therapeutics.

Introduction: The Enduring Legacy of Morphine

Morphine, a naturally occurring alkaloid isolated from the opium poppy (Papaver somniferum), remains the gold standard for the treatment of severe pain.[1] Its pentacyclic structure has been the subject of extensive chemical modification for over a century, leading to a diverse library of semi-synthetic and synthetic derivatives with a wide spectrum of pharmacological properties. These modifications are primarily aimed at enhancing analgesic potency, altering duration of action, improving oral bioavailability, and mitigating adverse effects such as respiratory depression, tolerance, and dependence.[2][3]

This guide will focus on the key synthetic transformations of the morphine molecule, specifically at the A-ring (phenolic hydroxyl at C3), C-ring (allylic hydroxyl at C6), and the N-17 tertiary amine.

Synthesis of Morphine Derivatives: Key Chemical Transformations

The semi-synthesis of morphine derivatives typically involves the modification of the parent morphine molecule or its close analogue, codeine. The following sections detail the experimental protocols for the synthesis of several clinically and forensically significant morphine derivatives.

Acetylation: The Synthesis of Heroin (Diacetylmorphine)

Heroin is synthesized from morphine via a straightforward acetylation reaction.

Experimental Protocol:

-

Reaction Setup: A mixture of morphine base and acetic anhydride is heated at approximately 85°C for two hours.[4]

-

Dissolution: During heating, the morphine dissolves in the acetic anhydride, and the acetylation of both the 3- and 6-hydroxyl groups occurs.[4]

-

Work-up: After cooling, water is added to the mixture to dissolve the crude diacetylmorphine. Sodium carbonate is then added to precipitate the heroin base.[5]

-

Purification: The crude heroin base can be further purified by recrystallization or converted to its hydrochloride salt for pharmaceutical use.[5]

O-Alkylation: The Synthesis of Codeine

Codeine, the 3-methyl ether of morphine, is a widely used antitussive and analgesic. While it occurs naturally, it is often synthesized from the more abundant morphine.

Experimental Protocol (Solid-Phase Synthesis):

-

Resin Preparation: A methylation resin containing methyl(dialkyl)anilinium or methyl(diaryl)anilinium salts covalently bonded to the resin is utilized.[6]

-

Morphine Loading: Morphine is loaded onto the methylation resin.[6]

-

Reaction: The loaded resin is suspended in a hydrocarbon or ether solvent and heated to effect the methylation of the phenolic hydroxyl group.[6]

-

Product Isolation: The codeine product is eluted from the resin, and the solvent is evaporated. The resin can be regenerated and reused.[6]

Oxidation and Reduction: The Synthesis of Hydromorphone and Oxymorphone

Hydromorphone and oxymorphone are potent semi-synthetic opioids. Their synthesis involves modifications at the C6 and C7-C8 positions of the morphine scaffold.

Experimental Protocol for Hydromorphone from Oripavine:

-

Reduction: Oripavine is reduced to 8,14-dihydrooripavine.[7]

-

Hydrolysis: The resulting 8,14-dihydrooripavine is subjected to acidic hydrolysis to yield hydromorphone.[7]

-

Purification: The hydromorphone base can be purified and converted to its hydrochloride salt.[7]

Experimental Protocol for Oxymorphone from Oxycodone:

-

Demethylation: Oxycodone hydrochloride is first converted to its free base and then subjected to a demethylation reaction to yield oxymorphone.[8]

-

Hydrogenation: The oxymorphone is then hydrogenated under acidic conditions.[8]

-

Salt Formation: The hydrogenated product is salified with hydrochloric acid to obtain oxymorphone hydrochloride.[8]

N-Demethylation and N-Alkylation: The Synthesis of Naloxone

Naloxone is an opioid antagonist crucial for reversing opioid overdose. Its synthesis requires the removal of the N-methyl group from an oxymorphone precursor, followed by N-alkylation.

Experimental Protocol:

-

N-Demethylation: N-demethylation of morphine-type alkaloids can be achieved through various methods, including the von Braun reaction using cyanogen bromide or reaction with chloroformate esters followed by hydrolysis.[9][10]

-

Alkylation of Noroxymorphone: Noroxymorphone (the N-demethylated derivative of oxymorphone) is suspended in a mixture of N-methyl-2-pyrrolidone (NMP) and water. Allyl bromide and triethylamine are added, and the mixture is heated at 70°C.[2]

-

Work-up and Purification: After the reaction, the mixture is cooled, diluted with dichloromethane, and washed with saturated sodium bicarbonate solution. The naloxone product is then purified by column chromatography.[2]

Glucuronidation: The Synthesis of Morphine-6-Glucuronide (M6G)

Morphine-6-glucuronide is an active metabolite of morphine with potent analgesic properties.

Experimental Protocol (Chemical Synthesis):

-

Protection: The more reactive phenolic 3-hydroxyl group of morphine is protected, for example, as an acetyl ester.

-

Glycosylation (Koenigs-Knorr Reaction): 3-O-acetylmorphine is reacted with a protected glucuronic acid donor, such as methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate, in the presence of a promoter like silver carbonate.[11]

-

Deprotection: The protecting groups (acetates and methyl ester) on the glucuronyl moiety and the morphine 3-position are removed by hydrolysis with a base like sodium hydroxide.[11]

-

Purification: The final product, M6G, is purified using techniques such as preparative reverse-phase high-performance liquid chromatography (HPLC).[11]

Characterization of Morphine Derivatives

The structural integrity and purity of synthesized morphine derivatives are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of morphine derivatives, providing detailed information about the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyls (-OH), ketones (C=O), esters (C=O), and amines (N-H).

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation and identification. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful for separating and identifying components in a mixture.[3][12]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, quantification, and purification of morphine derivatives. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile or methanol and an aqueous buffer.[13][14][15]

-

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a high-resolution separation technique suitable for volatile and thermally stable derivatives. Derivatization is sometimes required to improve the volatility of the analytes.[7][16][17]

Quantitative Data

The following tables summarize key quantitative data for selected morphine derivatives.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) | Reference(s) |

| Heroin | C₂₁H₂₃NO₅ | 369.42 | 173 | Variable | [18] |

| Codeine | C₁₈H₂₁NO₃ | 299.36 | 154-156 | ~98 (solid-phase) | [6] |

| Hydromorphone | C₁₇H₁₉NO₃ | 285.34 | 266-267 | 57 | [7][19] |

| Oxymorphone | C₁₇H₁₉NO₄ | 301.34 | 248-249 | - | |

| Naloxone | C₁₉H₂₁NO₄ | 327.37 | 184 | 84 | [2] |

| Morphine-6-Glucuronide | C₂₃H₂₇NO₉ | 461.46 | >250 (decomposes) | - | [6] |

| Derivative | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Key MS Fragments (m/z) | Reference(s) |

| Heroin | Signals for acetyl protons | C=O (ester) stretching | 369, 327, 310, 268 | [20][21] |

| Codeine | O-CH₃ signal | O-H stretching, C-O stretching | 299, 284, 242, 229, 215 | [3] |

| Hydromorphone | Absence of C7-C8 olefinic protons | C=O (ketone) stretching | 285, 229, 214, 181 | [4][19] |

| Oxymorphone | Absence of C7-C8 olefinic protons | O-H stretching, C=O (ketone) stretching | 301, 286, 229, 214 | |

| Naloxone | Signals for allyl group | O-H stretching, C=O (ketone) stretching | 328, 310, 285, 271 | [22] |

| Morphine-6-Glucuronide | Signals for glucuronic acid moiety | O-H stretching, C=O (acid) stretching | 462, 286 | [6] |

Signaling Pathways and Experimental Workflows

The biological effects of morphine and its derivatives are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).

Morphine Signaling Pathway

Caption: Simplified morphine signaling pathway via the μ-opioid receptor.

Upon binding to the μ-opioid receptor (MOR), morphine triggers a conformational change that activates the associated inhibitory G-protein (Gi/o).[11][23][24] This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[23] The Gβγ subunit modulates ion channels (activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels) and activates other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[11][25] These downstream effects ultimately lead to the analgesic and other physiological effects of morphine.[2]

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of morphine derivatives.

Characterization Workflow

Caption: A typical workflow for the characterization of a synthesized morphine derivative.

Conclusion

The synthesis and characterization of morphine derivatives remain a cornerstone of medicinal chemistry and drug development. The ability to selectively modify the morphine scaffold allows for the fine-tuning of its pharmacological properties, leading to the development of safer and more effective analgesics. This guide has provided a detailed overview of the key synthetic methodologies and characterization techniques employed in this field. The provided experimental protocols and quantitative data serve as a practical resource for researchers, while the workflow and signaling pathway diagrams offer a conceptual framework for understanding the broader context of morphine derivative research. Continued innovation in synthetic and analytical methodologies will undoubtedly lead to the discovery of novel opioid compounds with improved therapeutic profiles.

References

- 1. youtube.com [youtube.com]

- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. Evaluation of the mass spectrometric fragmentation of codeine and morphine after 13C-isotope biosynthetic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydromorphone - Wikipedia [en.wikipedia.org]

- 5. Pharmacological characterization of morphine-6 beta-glucuronide, a very potent morphine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morphine-6-glucuronide - Wikipedia [en.wikipedia.org]

- 7. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydromorphone Hydrochloride | C17H20ClNO3 | CID 5462347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Opioid receptors signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural determination of the novel fragmentation routes of morphine opiate receptor antagonists using electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simple, rapid method for the simultaneous determination of morphine and its principal metabolites in plasma using high-performance liquid chromatography and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "HPLC analysis of morphine in tablet mixture glycyrrhizin composite" by S.-G. Chang, C. Wang et al. [jfda-online.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. Development and Evaluation of a Synthetic Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method | NIST [nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Heroin | C21H23NO5 | CID 5462328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Hydromorphone | C17H19NO3 | CID 5284570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. caymanchem.com [caymanchem.com]

- 22. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Early Research and Discovery of Morphine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research into morphine alkaloids, focusing on the pivotal discoveries and experimental methodologies of the 19th and early 20th centuries. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed historical and technical perspective on the isolation, characterization, and early pharmacological understanding of one of the world's most important natural products.

Introduction: The Quest for the Principium Somniferum

For centuries, opium, the dried latex from the poppy Papaver somniferum, was a widely used analgesic, yet its variable potency made its application perilous.[1][2] The early 19th century marked a paradigm shift in medicine and chemistry, as researchers sought to isolate the active principles from medicinal plants to allow for standardized dosing and a more scientific approach to therapeutics.[3][4] This era of chemical inquiry led to the discovery of alkaloids, a new class of nitrogenous plant compounds with potent physiological effects.[1] The isolation of morphine from opium stands as a landmark achievement in this endeavor, heralding the birth of alkaloid chemistry and modern pharmacology.[1][4]

The Isolation of Morphine and Other Opium Alkaloids

The early 19th century saw several chemists attempting to isolate the active component of opium. While Jean-François Derosne and Armand Seguin made early attempts, it was the meticulous work of German pharmacist Friedrich Sertürner that definitively isolated and characterized the primary active alkaloid.[5]

Friedrich Sertürner's Isolation of Morphine (c. 1805-1817)

Working in his small pharmacy, Friedrich Sertürner (1783-1841) was the first to successfully isolate and identify morphine as the "principium somniferum" (the sleep-inducing principle) of opium.[1][6] His initial findings were published in 1805 and 1806, with a more comprehensive paper in 1817 that brought his discovery to wider scientific attention.[7]

The following protocol is a reconstruction of the method described in Sertürner's publications.[2][5]

-

Extraction: Dried opium was subjected to a hot aqueous extraction.

-

Precipitation: The aqueous extract was treated with ammonia, leading to the precipitation of a crystalline substance.[5]

-

Purification: The precipitate was collected and purified by recrystallization from boiling ethanol.

-

Characterization: The resulting colorless, crystalline solid was found to be sparingly soluble in water but soluble in acids and alcohol.[5] Sertürner identified its alkaline properties, a novel finding for a plant-derived compound at the time.[7]

The Work of Other Early Researchers

-

Jean-François Derosne (1803): Derosne isolated a crystalline substance from opium which he called "sel de Derosne" or "narceine."[8] However, his preparation was later shown to be a mixture, likely containing a significant amount of narcotine (now known as noscapine) and meconic acid, and it lacked the potent narcotic effects of morphine.[5]

-

Pierre-Jean Robiquet and the Isolation of Codeine (1832): The French chemist Pierre-Jean Robiquet (1780-1840), while working on a more efficient method for morphine extraction, discovered a new alkaloid in the mother liquor remaining after morphine precipitation.[9][10]

-

Initial Morphine Extraction: Morphine was first extracted from an opium solution.

-

Treatment of the Mother Liquor: The remaining mother liquor was evaporated, and the residue was treated with potassium hydroxide and washed with water.

-

Crystallization: The resulting powder was crystallized to yield a new substance that Robiquet named codeine.[10] He noted its alkaline properties and its ability to form salts with acids, similar to morphine.[10]

Physicochemical Characterization of Morphine

The isolation of pure morphine enabled its initial physicochemical characterization, providing the first quantitative data on this important alkaloid.

| Property | Early Reported Value/Observation | Modern Value (for comparison) |

| Molecular Formula | Elucidated later as C17H19NO3 | C17H19NO3 |

| Molar Mass | Not determined in the early 19th century | 285.34 g/mol [11] |

| Melting Point | Not consistently reported in early literature | 255 °C[11] |

| Boiling Point | Not determined in the early 19th century | 190 °C (sublimes)[11] |

| Solubility | Sparingly soluble in water; soluble in acids and alcohol[5] | Water: ~149 mg/L at 20°C |

| Appearance | Colorless, crystalline solid (prisms or needles)[5] | White crystalline powder, needles, or cubical masses |

| Optical Activity | Levorotatory[12] | Levorotatory[12] |

Early Pharmacological Studies

The initial pharmacological investigations of morphine were conducted by Sertürner himself, often using himself and his acquaintances as subjects, a practice common in that era.[4]

Sertürner's Animal and Human Experiments

Sertürner's early experiments with impure extracts on dogs resulted in vomiting, convulsions, and even death in one animal, but did not induce sleep.[5] This highlighted the presence of other active compounds and the importance of purification.

His later experiments with purified morphine on himself and three young men involved oral administration of doses around 30 mg.[4] The observed effects included:

-

A happy, light-headed sensation[4]

-

Drowsiness and fatigue[4]

-

Confusion and somnolence at higher doses[4]

Sertürner concluded that he had indeed found the sleep-inducing principle of opium and named it "morphium" after Morpheus, the Greek god of dreams.[4]

Quantitative Pharmacological Data from Early Research

| Study/Parameter | Animal | Route of Administration | Dose | Observed Effects |

| Sertürner's Human Experiment | Human | Oral | ~30 mg (initial dose) | Light-headedness, drowsiness[4] |

| Lethal Dose (Modern Data) | Dog | Subcutaneous or IV | 100-220 mg/kg | Lethal |

| Lethal Dose (Modern Data) | Cat | Injected | 40 mg/kg | Lethal |

Elucidation of Morphine's Chemical Structure

The determination of morphine's complex pentacyclic structure was a monumental task that spanned over a century. Sir Robert Robinson was awarded the Nobel Prize in Chemistry in 1947 for his work on the structure of alkaloids, including morphine.

Key Experimental Approaches

The structural elucidation of morphine relied on a series of chemical degradation and synthesis experiments. Two of the most important early techniques were:

-

Zinc Distillation: This harsh degradation method involves heating the alkaloid with zinc dust. In the case of morphine, this experiment yielded phenanthrene, indicating the presence of this three-ring aromatic system as the core of the morphine molecule.[13]

-

Hofmann Degradation: This is a multi-step reaction used to open nitrogen-containing rings in alkaloids. It involves exhaustive methylation of the amine followed by elimination with a base. Repeated application of this process to morphine and its derivatives helped to determine the nature and attachment points of the nitrogen-containing ring.[14][15]

Visualizations

Experimental Workflows and Logical Relationships

References

- 1. [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Drugs and their Manufacture in the Nineteenth Century · Jars of "Art and Mystery": Pharmacists and their Tools in the Mid-Nineteenth Century · OnView [collections.countway.harvard.edu]

- 4. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. the-hospitalist.org [the-hospitalist.org]

- 7. [Sertürner and morphine--a historical vignette] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pierre-Jean Robiquet | Educación Química [elsevier.es]

- 9. drugtimeline.ca [drugtimeline.ca]

- 10. Pierre-Jean Robiquet | Educación Química [elsevier.es]

- 11. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

- 13. UNODC - Bulletin on Narcotics - 1950 Issue 2 - 003 [unodc.org]

- 14. Studies on the morphine alkaloids and its related compounds. XIV. Preparation of 6-amino-hydrophenanthrene compounds from Hofmann degradation products of the morphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel analgesics and molecular rearrangements in the morphine–thebaine group. Part IX. A novel aromatisation during Hofmann degradation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Intricate Dance of Morphine at the Mu-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of morphine at the mu-opioid receptor (MOR), a critical target in pain management and a focal point of extensive research due to its profound physiological effects and therapeutic challenges. This document provides a detailed overview of the molecular interactions, signaling cascades, and regulatory processes initiated by morphine binding, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Mechanism of Action: G-Protein Coupling and Downstream Signaling

Morphine, the prototypical µ-opioid receptor agonist, exerts its effects by binding to and activating MORs, which are G-protein coupled receptors (GPCRs).[1] This activation initiates a cascade of intracellular events primarily mediated by the inhibitory G-protein, Gαi/o.[1]

Upon morphine binding, the MOR undergoes a conformational change, facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components are then free to interact with and modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous intracellular proteins.[3]

-

Modulation of Ion Channels:

-

Potassium Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

-

Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels. This inhibition reduces calcium influx into the presynaptic terminal, thereby decreasing the release of neurotransmitters such as glutamate and substance P, which are crucial for pain transmission.

-

This concerted action of inhibiting adenylyl cyclase and modulating ion channel activity underlies the principal analgesic and sedative effects of morphine.

Receptor Desensitization and Internalization: A Divergence in Agonist Action

A crucial aspect of morphine's pharmacology is its relatively poor ability to induce robust MOR desensitization and internalization compared to other opioid agonists like DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin).[4] This differential regulation is thought to contribute to the development of tolerance and other long-term effects of morphine.

The process of desensitization and internalization for many GPCRs, including MORs, is initiated by agonist-induced phosphorylation of the receptor's intracellular domains by G-protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's interaction with G-proteins, leading to desensitization (uncoupling from G-protein signaling). β-arrestin also acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, to promote receptor internalization into endosomes.

Morphine is considered a partial agonist for the processes of receptor phosphorylation and β-arrestin recruitment.[5] While it effectively activates G-protein signaling, it induces only weak phosphorylation of the MOR and, consequently, minimal β-arrestin recruitment and receptor internalization.[4] This contrasts with full agonists like DAMGO, which potently induce all of these events. This disparity in agonist-directed signaling, often termed "biased agonism," is a key area of research in the development of novel opioids with improved therapeutic profiles.

References

- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Acute and chronic activation of the mu-opioid receptor with the endogenous ligand endomorphin differentially regulates adenylyl cyclase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]

- 4. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo functional profile characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3-carboxamido)morphinan (NAQ) as a low efficacy mu opioid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

The Gas-Phase Chemistry and Behavior of Protonated Morphine (Morphine(1+)): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase chemistry and behavior of protonated morphine, referred to as Morphine(1+). Understanding the intrinsic properties of this critical opioid analgesic in a solvent-free environment is paramount for the development of advanced analytical techniques and for gaining fundamental insights into its structure-activity relationships. This document details the generation, conformation, and fragmentation of Morphine(1+) ions, underpinned by detailed experimental protocols and computational studies.

Gas-Phase Conformation of Morphine(1+)

The three-dimensional structure of Morphine(1+) in the gas phase is complex, with multiple stable conformers existing within a narrow energy range. Computational studies, primarily using Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have been instrumental in elucidating this conformational landscape. The primary sources of conformational isomerism in morphine are the orientation of the two hydroxyl groups and the equatorial versus axial position of the N-methyl group.

Quantum chemical calculations have shown that for protonated morphine (morphinum), all 12 possible conformers arising from these rotational and inversional differences are minima on the potential energy surface.[1][2] This indicates a high degree of conformational flexibility even in the absence of solvent.

Table 1: Calculated Relative Energies of Gas-Phase Morphine(1+) Conformers

| Conformer Characteristics | Relative Energy Range (kJ/mol) | Number of Conformers in Range |

| All 12 Conformers | < 13 | 12 |

| Including Axial Forms | < 8 | 8 |

Data sourced from computational studies using MP2 and B3LYP/SMD methods.[1][2] The small energy differences between these conformers suggest that at room temperature, a mixture of several conformations is likely to exist in the gas phase.

Experimental Protocols for Gas-Phase Analysis

The study of Morphine(1+) in the gas phase predominantly relies on mass spectrometry-based techniques. The following sections detail the common experimental procedures for the generation and analysis of these ions.

Generation of Morphine(1+) Ions via Electrospray Ionization (ESI)

Electrospray ionization is the most common method for gently transferring morphine molecules from solution into the gas phase as protonated ions.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of morphine in a suitable solvent system. Common solvent systems include methanol/water mixtures (e.g., 50:50 v/v) with a small percentage of a volatile acid like formic acid or acetic acid (typically 0.1%) to promote protonation.

-

The concentration of morphine is typically in the low ng/mL to µg/mL range.

-

-

Infusion and Ionization:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Apply a high voltage to the ESI needle (capillary voltage), typically in the range of +3 to +5 kV, to generate a fine spray of charged droplets.

-

The nitrogen atom of the piperidine ring is the most favorable protonation site.

-

-

Desolvation:

-

Use a heated capillary and/or a counter-current of a neutral drying gas (e.g., nitrogen) to facilitate the evaporation of solvent from the charged droplets.

-

Typical heated capillary temperatures range from 100°C to 300°C.

-

The desolvation process ultimately yields isolated [M+H]⁺ ions of morphine in the gas phase.

-

Fragmentation Analysis by Collision-Induced Dissociation (CID)

Collision-induced dissociation is a tandem mass spectrometry technique used to fragment the isolated Morphine(1+) ions and elucidate their structure.

Experimental Protocol:

-

Precursor Ion Selection:

-

In a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap), isolate the protonated morphine ion (m/z 286.1) in the first mass analyzer.

-

-

Collisional Activation:

-

Accelerate the isolated Morphine(1+) ions into a collision cell filled with an inert gas (e.g., argon or nitrogen) at a controlled pressure.

-

The kinetic energy of the ions is increased by applying a potential difference. The collision energy is a critical parameter and is typically varied to control the extent of fragmentation. Common collision energy ranges for morphine are 10-40 eV.

-

-

Fragment Ion Analysis:

-

The product ions generated from the fragmentation of Morphine(1+) are then analyzed in the second mass analyzer to produce a tandem mass spectrum (MS/MS).

-

Fragmentation Behavior of Morphine(1+)

The fragmentation of protonated morphine upon collisional activation provides a wealth of structural information. The major fragmentation pathways involve the cleavage of the piperidine ring and the loss of small neutral molecules.

Table 2: Major Fragment Ions of Protonated Morphine (Morphine(1+)) in CID

| m/z | Proposed Structure/Loss |

| 286.1 | [M+H]⁺ (Precursor Ion) |

| 268.1 | [M+H - H₂O]⁺ |

| 243.1 | [M+H - C₂H₅N]⁺ |

| 228.1 | [M+H - C₃H₈N]⁺ |

| 215.1 | [M+H - C₃H₇N - H₂O]⁺ |

| 201.1 | Further fragmentation |

| 188.1 | Further fragmentation |

| 174.1 | Further fragmentation |

| 165.1 | Further fragmentation |

| 147.1 | Further fragmentation |

| 124.1 | Further fragmentation |

| 115.1 | Further fragmentation |

Note: The relative abundance of these fragments is highly dependent on the collision energy and the type of mass spectrometer used.

Unfortunately, comprehensive, publicly available data on the bond dissociation energies for the specific fragmentation pathways of protonated morphine are scarce in the current literature.

Visualizing Workflows and Relationships

Experimental Workflow for Morphine(1+) Analysis

The following diagram illustrates the typical experimental workflow for the analysis of the gas-phase chemistry of protonated morphine.

Caption: Experimental workflow for the gas-phase analysis of Morphine(1+).

Logical Relationship: Protonation and Biological Activity

The protonation state of morphine is a critical determinant of its biological activity. The following diagram illustrates the relationship between the gas-phase property of protonation and its interaction with the µ-opioid receptor (MOR).

Caption: The role of protonation in the biological activity of morphine.

Relevance to Drug Development

The study of the gas-phase properties of Morphine(1+) offers several advantages for drug development professionals:

-

Intrinsic Stability and Reactivity: By eliminating solvent effects, gas-phase studies reveal the inherent stability and fragmentation pathways of the molecule. This information is valuable for designing more stable analogues.

-

Structure Elucidation: Tandem mass spectrometry is a powerful tool for the structural characterization of morphine metabolites and related compounds. A thorough understanding of the fragmentation of the parent molecule is essential for this purpose.

-

Receptor Binding Insights: The protonation state of the tertiary amine in morphine is crucial for its binding to the µ-opioid receptor.[3][4] Computational studies of gas-phase proton affinities can provide insights into the electronic properties that govern this interaction, aiding in the design of new opioids with tailored pKa values for targeted delivery and reduced side effects.

Conclusion

The gas-phase chemistry of protonated morphine is a rich field of study that combines experimental mass spectrometry with computational chemistry to provide fundamental insights into the behavior of this important opioid. The conformational flexibility and well-defined fragmentation patterns of Morphine(1+) make it an interesting subject for fundamental research and a critical reference point in the development of new analytical methods and therapeutic agents. This guide provides a foundational understanding of these principles and methodologies for researchers and professionals in the field.

References

- 1. Conformational complexity of morphine and morphinum in the gas phase and in water. A DFT and MP2 study [agris.fao.org]

- 2. Conformational complexity of morphine and morphinum in the gas phase and in water. A DFT and MP2 study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02992E [pubs.rsc.org]

- 3. Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

The Quantum Leap in Opioid Research: A Technical Guide to the Theoretical and Computational-Based Studies of Protonated Morphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, a potent opioid analgesic, has been a cornerstone of pain management for centuries. Its efficacy is intrinsically linked to its chemical form, particularly its protonated state, which governs its interaction with the μ-opioid receptor (MOR).[1][2][3][4] This in-depth technical guide delves into the theoretical and computational methodologies employed to unravel the complexities of protonated morphine, offering insights into its structure, binding affinity, and the intricate signaling pathways it triggers. By leveraging powerful computational tools, researchers are paving the way for the rational design of novel analgesics with improved therapeutic profiles and reduced side effects.

The Critical Role of Protonation in Morphine's Activity

The tertiary amine group of morphine is a key pharmacophore, and its protonation state is crucial for its analgesic activity.[2][4] At physiological pH, this amine group is predominantly protonated, carrying a positive charge that facilitates a critical ionic interaction with a negatively charged aspartate residue (Asp147) in the binding pocket of the MOR.[2][5] This electrostatic interaction is a primary determinant of morphine's binding affinity and subsequent receptor activation.[2][5]

Computational studies have been instrumental in quantifying the pKa of morphine and its derivatives, providing a theoretical basis for understanding how pH influences its activity.[2][3] This is particularly relevant in the context of inflamed tissues, which often have a lower pH than healthy tissues.[2][3][4] By modulating the pKa of morphine-like molecules, it is theoretically possible to design drugs that are preferentially activated in acidic environments, thereby targeting pain more specifically and potentially reducing systemic side effects.[2][3][4]

Methodologies in Computational Morphine Research

A variety of computational techniques are employed to study protonated morphine at the molecular level. These methods provide a detailed picture of its conformational landscape, binding modes, and interactions with the MOR.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to investigate the intrinsic properties of the morphine molecule.[6][7]

Experimental Protocol: pKa Calculation

The theoretical pKa of morphine and its derivatives can be calculated using the following protocol:

-

Structure Optimization: The 3D structures of the protonated and deprotonated forms of the molecule are optimized using a DFT functional (e.g., M06-2X) and a suitable basis set (e.g., aug-cc-pVDZ) in a solvent continuum model (e.g., SMD).[2][3]

-

Gibbs Free Energy Calculation: The Gibbs free energies of the optimized structures in the aqueous phase (Gaq) are calculated.[2]

-

Reaction Free Energy: The Gibbs free energy of the deprotonation reaction (ΔGaq) is determined using the equation: ΔGaq = Gaq(deprotonated) + Gaq(H+) - Gaq(protonated).[2]

-

pKa Calculation: The pKa is then calculated using the following equation: pKa = ΔGaq / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin.[2]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[8][9][10] This method is crucial for understanding the specific interactions between protonated morphine and the MOR.

Experimental Protocol: Molecular Docking of Protonated Morphine to the MOR

A typical molecular docking workflow involves the following steps:

-

Receptor and Ligand Preparation: The crystal structure of the MOR is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogen atoms are added. The 3D structure of protonated morphine is generated and its energy minimized.[8]

-

Grid Generation: A grid box is defined around the active site of the MOR to specify the search space for the docking algorithm.[8]

-

Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of protonated morphine within the receptor's binding pocket.[8]

-

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key intermolecular interactions.[8][9]

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the morphine-MOR complex over time.[5][11][12][13][14] These simulations can reveal conformational changes in both the ligand and the receptor upon binding and can be used to calculate binding free energies.

Experimental Protocol: Molecular Dynamics Simulation of the Protonated Morphine-MOR Complex

-

System Setup: The docked complex of protonated morphine and the MOR is embedded in a model lipid bilayer and solvated with water and ions to mimic a physiological environment.[14]

-

Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.[14]

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: A long-timescale simulation is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to study the stability of the binding pose, hydrogen bond networks, and conformational changes.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical and computational studies of protonated morphine.

Table 1: Calculated pKa and Percent Protonation of Morphine

| pH | Calculated pKa | Percent Protonation (%) |

| 7.4 | 8.00[2] | 86.3[2] |

| 6.5 | 8.00[2] | 98.0[2] |

| 6.0 | 8.00[2] | 99.0[2] |

Note: The experimentally determined pKa of morphine is 8.21.[2]

Table 2: Predicted Binding Affinities of Morphine to the μ-Opioid Receptor

| Docking Software | Predicted Binding Affinity (kcal/mol) |

| AutoDock | -6.75[8] |

| MOE (GBVI/WSA dG) | -7.8 to -8.8[9][10][15] |

Table 3: Relative Energies of Protonated Morphine (Morphinum) Conformers in Water

| Conformer | Relative Energy (kJ/mol) |

| 8 conformers | < 8[6] |

| All 12 conformers | < 13[6] |

Visualizing Molecular Interactions and Signaling

Visual representations are crucial for understanding the complex relationships in molecular biology. The following diagrams, generated using the DOT language, illustrate key aspects of protonated morphine's action.

Conclusion

Theoretical and computational studies have profoundly advanced our understanding of protonated morphine's mechanism of action. These in silico approaches provide a powerful and cost-effective means to investigate molecular interactions at an unprecedented level of detail. The methodologies and findings presented in this guide highlight the critical role of computational chemistry and molecular modeling in modern drug discovery. As computational power and algorithmic sophistication continue to grow, these tools will become even more indispensable in the quest to develop safer and more effective opioid analgesics.

References

- 1. ovid.com [ovid.com]

- 2. Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Computational Design and Molecular Modeling of Morphine Derivatives fo" by Makena Augenstein, Nayiri Alexander et al. [digitalcommons.chapman.edu]

- 5. Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data [mdpi.com]

- 6. Conformational complexity of morphine and morphinum in the gas phase and in water. A DFT and MP2 study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]

- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Insights From Molecular Dynamics Simulations of a Number of G-Protein Coupled Receptor Targets for the Treatment of Pain and Opioid Use Disorders [frontiersin.org]

- 14. Insights from Molecular Dynamics Simulations to Exploit New Trends for the Development of Improved Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Comprehensive Biosynthetic Pathway of Morphine: A Technical Guide for Researchers

An in-depth exploration of the intricate enzymatic cascade leading to the formation of morphine in Papaver somniferum, this guide serves as a technical resource for researchers, scientists, and drug development professionals. It details the core biosynthetic pathways, presents quantitative enzymatic data, outlines key experimental protocols, and provides visual representations of the complex biological processes involved.

Introduction

Morphine, a potent analgesic alkaloid, is the culmination of a complex biosynthetic pathway within the opium poppy, Papaver somniferum. This pathway involves a series of enzymatic conversions that transform the primary metabolite L-tyrosine into the structurally complex morphinan skeleton. Understanding this intricate process is paramount for advancements in metabolic engineering, drug discovery, and the development of alternative production platforms. This technical guide provides a comprehensive overview of the morphine biosynthetic pathway, with a focus on the key enzymes, their kinetics, and the experimental methodologies used to elucidate this fascinating biological system.

The Biosynthetic Pathway from L-Tyrosine to Morphine

The biosynthesis of morphine is a multi-step process that is spatially segregated within specialized cell types of the opium poppy, primarily the sieve elements of the phloem and the adjacent laticifers.[1] The pathway can be broadly divided into several key stages: the initial conversion of L-tyrosine to the central intermediate (S)-reticuline, the epimerization to (R)-reticuline, the formation of the morphinan skeleton, and the final modifications leading to morphine.

From L-Tyrosine to (S)-Reticuline

The pathway commences with the amino acid L-tyrosine, which is converted through a series of enzymatic reactions to (S)-reticuline. This part of the pathway involves several enzymes, including tyrosine hydroxylase, DOPA decarboxylase, and a series of methyltransferases and hydroxylases. (S)-Reticuline is a critical branch-point intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids.[2]

The Gateway to Morphinan Alkaloids: (R)-Reticuline

A pivotal step in morphine biosynthesis is the stereochemical inversion of (S)-reticuline to (R)-reticuline. This conversion is catalyzed by the enzyme STORR, a unique fusion protein containing both a cytochrome P450 domain and an oxidoreductase domain.[3] This step is crucial as only the (R)-enantiomer can be utilized for the downstream synthesis of morphinan alkaloids.

Formation of the Morphinan Skeleton

The conversion of (R)-reticuline to the first morphinan alkaloid, thebaine, involves a series of key enzymatic reactions that forge the characteristic pentacyclic ring structure of morphine.

-

Salutaridine Synthase (SalSyn): This cytochrome P450 enzyme catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to form salutaridine.[4][5]

-

Salutaridine Reductase (SalR): The keto group of salutaridine is then reduced by SalR, an NADPH-dependent reductase, to yield salutaridinol.

-

Salutaridinol 7-O-Acetyltransferase (SalAT): The hydroxyl group of salutaridinol is acetylated by SalAT, using acetyl-CoA as the acetyl donor, to form salutaridinol-7-O-acetate.[6][7][8][9] This acetylation activates the molecule for the subsequent ring closure.

-

Thebaine Synthase (THS): Although the final ring closure to form thebaine can occur spontaneously from salutaridinol-7-O-acetate, evidence suggests the involvement of a thebaine synthase for efficient conversion.

The Final Steps to Morphine

Thebaine, a non-analgesic alkaloid, undergoes a series of demethylations and reductions to yield codeine and finally morphine. This part of the pathway primarily occurs in the laticifers.[10]

-

Thebaine 6-O-Demethylase (T6ODM): Thebaine is first demethylated at the 6-position by T6ODM to produce neopinone.[2][11][12][13] Neopinone then spontaneously isomerizes to codeinone.

-

Codeinone Reductase (COR): The keto group of codeinone is reduced by the NADPH-dependent enzyme Codeinone Reductase to yield codeine.[1][14][15][16][17]

-

Codeine O-Demethylase (CODM): The final step in the pathway is the demethylation of codeine at the 3-position by CODM to produce morphine.[4][11][12][18]

// Intermediates Tyrosine [label="L-Tyrosine"]; S_Reticuline [label="(S)-Reticuline"]; R_Reticuline [label="(R)-Reticuline"]; Salutaridine [label="Salutaridine"]; Salutaridinol [label="Salutaridinol"]; Salutaridinol_7_O_Acetate [label="Salutaridinol-7-O-Acetate"]; Thebaine [label="Thebaine"]; Neopinone [label="Neopinone"]; Codeinone [label="Codeinone"]; Codeine [label="Codeine"]; Morphine [label="Morphine"];

// Enzymes STORR [label="STORR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SalSyn [label="SalSyn", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SalR [label="SalR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SalAT [label="SalAT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; T6ODM [label="T6ODM", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; COR [label="COR", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CODM [label="CODM", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway Flow Tyrosine -> S_Reticuline [label="Multiple Steps"]; S_Reticuline -> STORR [arrowhead=none]; STORR -> R_Reticuline; R_Reticuline -> SalSyn [arrowhead=none]; SalSyn -> Salutaridine; Salutaridine -> SalR [arrowhead=none]; SalR -> Salutaridinol; Salutaridinol -> SalAT [arrowhead=none]; SalAT -> Salutaridinol_7_O_Acetate; Salutaridinol_7_O_Acetate -> Thebaine [label="Spontaneous/\nThebaine Synthase"]; Thebaine -> T6ODM [arrowhead=none]; T6ODM -> Neopinone; Neopinone -> Codeinone [label="Isomerization"]; Codeinone -> COR [arrowhead=none]; COR -> Codeine; Codeine -> CODM [arrowhead=none]; CODM -> Morphine; }

Figure 1: The core biosynthetic pathway leading to the formation of morphine from L-tyrosine.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the morphine biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for metabolic engineering efforts aimed at enhancing the production of specific alkaloids. The following table summarizes the available kinetic data for key enzymes in the pathway.

| Enzyme | Substrate(s) | Km (µM) | Vmax/kcat | Source(s) |

| Salutaridinol 7-O-Acetyltransferase (SalAT) | Salutaridinol | 7 | - | [6] |

| Acetyl-CoA | 46 | - | [6] | |

| Salutaridinol (recombinant) | 9 | 25 pmol/s | [7][8] | |

| Acetyl-CoA (recombinant) | 54 | - | [7][8] | |

| Thebaine 6-O-Demethylase (T6ODM) | Thebaine (human P450 3A4) | 22 | 2.3 min⁻¹ (kcat) | [3] |

| Thebaine (human P450 3A5) | 26 | 52 min⁻¹ (kcat) | [3] | |

| Codeine O-Demethylase (CODM) | Codeine (rat microsomes, SD) | 49 | 94 nmol/mg/hr (Vmax) | [18] |

| Codeine (rat microsomes, DA) | 287 | 48 nmol/mg/hr (Vmax) | [18] | |

| Codeinone Reductase (COR) | Codeinone | - | - | [14][15][16][17] |

| NADPH | - | - | [14][15][16][17] |

Note: Data for Codeinone Reductase (COR) kinetics were not explicitly found in the provided search results. The table indicates the enzyme and its substrates for completeness.

Detailed Experimental Protocols

The elucidation of the morphine biosynthetic pathway has been made possible through a combination of sophisticated experimental techniques. This section provides an overview of the methodologies for key experiments cited in the literature.

Immunofluorescence Labeling of Papaver somniferum Tissues

Immunofluorescence microscopy is a powerful technique to visualize the subcellular and tissue-specific localization of biosynthetic enzymes.

Objective: To determine the cellular and subcellular location of a target enzyme within poppy tissues (e.g., stem, capsule).

Methodology:

-

Tissue Fixation: Freshly harvested plant tissues are fixed, typically with 4% paraformaldehyde in a phosphate-buffered saline (PBS) solution, to preserve cellular structures and antigenicity.

-

Tissue Sectioning: Fixed tissues are embedded in a medium such as paraffin or a cryo-embedding medium and sectioned into thin slices (typically 5-20 µm) using a microtome or cryostat.

-

Permeabilization: The cell walls and membranes are permeabilized using enzymes (e.g., cellulase, pectinase) and detergents (e.g., Triton X-100) to allow antibodies to access intracellular targets.

-

Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing a blocking agent, such as bovine serum albumin (BSA) or normal serum from the species in which the secondary antibody was raised.

-